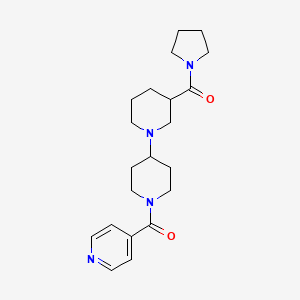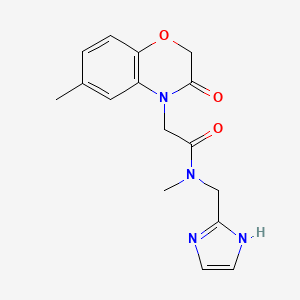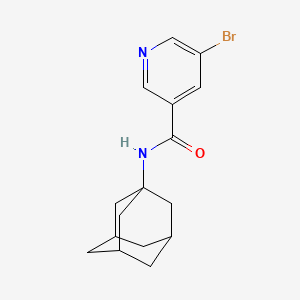
1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as A-366, is a novel compound that has received significant attention in scientific research due to its potential applications in the field of medicine. A-366 belongs to a class of compounds known as piperidine-based inhibitors, which have been found to exhibit potent inhibitory activity against a variety of enzymes and receptors.
Scientific Research Applications
1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to exhibit potent inhibitory activity against several enzymes and receptors, including histone lysine methyltransferases (HKMTs), DNA methyltransferases (DNMTs), and the dopamine transporter (DAT). This makes this compound a promising candidate for the treatment of several diseases, including cancer, neurological disorders, and addiction.
Mechanism of Action
The mechanism of action of 1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the inhibition of the target enzyme or receptor. For example, this compound inhibits the activity of HKMTs by binding to the active site of the enzyme and preventing the transfer of methyl groups to histone proteins. This leads to changes in gene expression and can result in the inhibition of cancer cell growth. Similarly, this compound inhibits the activity of DNMTs by binding to the enzyme and preventing the transfer of methyl groups to DNA. This can result in changes in gene expression and can be used to treat cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target enzyme or receptor that is inhibited. For example, the inhibition of HKMTs can lead to changes in gene expression and can result in the inhibition of cancer cell growth. The inhibition of DNMTs can also lead to changes in gene expression and can be used to treat cancer and other diseases. The inhibition of the dopamine transporter can lead to changes in dopamine signaling in the brain and can be used to treat addiction.
Advantages and Limitations for Lab Experiments
The advantages of using 1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments include its high potency and selectivity for the target enzyme or receptor, as well as its ability to inhibit multiple targets. However, the limitations of using this compound include its high cost and limited availability, as well as the potential for off-target effects.
Future Directions
There are several future directions for the research and development of 1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. These include the optimization of the synthesis method to improve yield and reduce cost, the identification of new targets for this compound inhibition, and the development of new analogs with improved potency and selectivity. Additionally, this compound could be used in combination with other drugs to enhance their efficacy and reduce side effects. Overall, this compound has significant potential for the treatment of several diseases and warrants further investigation.
Synthesis Methods
The synthesis of 1'-isonicotinoyl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves a multi-step process that begins with the reaction of isonicotinic acid with 1,4-diaminopiperidine to form 1'-isonicotinoyl-1,4'-bipiperidine. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
properties
IUPAC Name |
[1-[1-(pyridine-4-carbonyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c26-20(17-5-9-22-10-6-17)24-14-7-19(8-15-24)25-13-3-4-18(16-25)21(27)23-11-1-2-12-23/h5-6,9-10,18-19H,1-4,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRXPVYVXHQHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5420469.png)
![N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5420472.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420483.png)
![4-[(hydroxyimino)(phenyl)methyl]phenyl 5-bromo-2-furoate](/img/structure/B5420497.png)
![1-ethyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5420502.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(6-methoxy-1H-indazol-3-yl)methyl]-N-methylethanamine](/img/structure/B5420506.png)
![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1-(2-thienyl)-1,2-ethanediamine](/img/structure/B5420509.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(5-oxo-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5420514.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(pyridin-3-yloxy)acetamide](/img/structure/B5420523.png)
![2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5420538.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5420539.png)